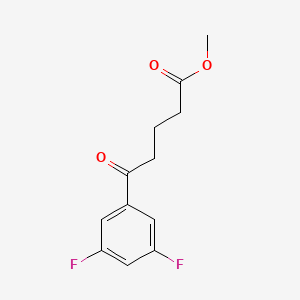

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate

CAS No.: 1443351-35-6

Cat. No.: VC13543750

Molecular Formula: C12H12F2O3

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443351-35-6 |

|---|---|

| Molecular Formula | C12H12F2O3 |

| Molecular Weight | 242.22 g/mol |

| IUPAC Name | methyl 5-(3,5-difluorophenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |

| Standard InChI Key | HILIRYCSXMICCM-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F |

| Canonical SMILES | COC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F |

Introduction

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is an organic compound classified as an ester. It is specifically designed with a difluorophenyl group attached to a valerate backbone, which makes it a valuable intermediate in various chemical syntheses. The compound's structure includes a methyl ester group, a difluorophenyl ring, and a ketone functionality, contributing to its reactivity and potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of Methyl 5-(3,5-difluorophenyl)-5-oxovalerate typically involves several steps, including the formation of the difluorophenyl ring and its attachment to the valerate backbone. Common methods may involve Grignard reactions or other organometallic coupling reactions to introduce the difluorophenyl group. The specific conditions and reagents used can vary based on the desired yield and purity.

Applications and Potential Uses

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate can serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its difluorophenyl group provides unique electronic properties that can enhance the biological activity of target compounds. Additionally, the compound's ester and ketone functionalities offer sites for further chemical modification, making it a valuable starting material for various synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume